molecular formula C9H10N4O3 B11881320 4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid CAS No. 7145-85-9

4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid

Cat. No.: B11881320
CAS No.: 7145-85-9
M. Wt: 222.20 g/mol
InChI Key: PXAXEZXPFMUCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid is a chemical compound that belongs to the purine derivative family It is characterized by a purine ring structure attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced analytical techniques helps monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid: shares structural similarities with other purine derivatives such as adenine, guanine, and hypoxanthine.

    Adenine: A purine base found in DNA and RNA, playing a crucial role in genetic information storage and transfer.

    Guanine: Another purine base in DNA and RNA, involved in forming hydrogen bonds with cytosine.

    Hypoxanthine: An intermediate in the purine metabolism pathway, involved in the synthesis of nucleotides.

Uniqueness

What sets 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid apart is its unique combination of a purine ring and a butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid is a purine derivative characterized by its unique structural features, including a butanoic acid moiety attached to a purine ring system. With a molecular formula of C₉H₁₀N₄O₃ and a molecular weight of approximately 222.20 g/mol, this compound has garnered interest for its potential biological activities, particularly in nucleic acid metabolism and enzyme modulation.

Chemical Structure and Properties

The compound features a 6-oxo group and a dihydro configuration, which contribute to its chemical reactivity and biological properties. The unique combination of functional groups allows for specific interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

PropertyValue
Molecular FormulaC₉H₁₀N₄O₃
Molecular Weight222.20 g/mol
Structural Features6-oxo group, dihydro

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Inhibition of Nucleotide Metabolism : The compound may act as an inhibitor or modulator of enzymes involved in nucleotide synthesis or degradation. This activity could have implications in various biological processes, including cell proliferation and apoptosis.
  • Potential Therapeutic Applications : Due to its structural similarity to other purine derivatives, it may exhibit anti-inflammatory or anti-cancer properties. Further studies are necessary to elucidate its mechanisms of action and therapeutic potential.
  • Interaction with Enzymes : The compound has been shown to interact with enzymes related to nucleic acid metabolism. Understanding these interactions is crucial for determining its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in nucleotide metabolism at varying concentrations. For instance, concentrations as low as 50 µM have shown significant inhibition in enzyme activity (source: ).
  • Cell Culture Experiments : In cell culture models, the compound exhibited dose-dependent effects on cell viability and proliferation, indicating potential applications in cancer research (source: ).

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-AminopurineC₅H₆N₄Lacks the butanoic acid moiety; used in nucleic acid research.
9-MethyladenineC₈H₉N₅Contains a methyl group at the 9-position; important for studying methylation effects.
2,6-DiaminopurineC₅H₈N₄Exhibits different biological activities due to additional amine groups.

Properties

CAS No.

7145-85-9

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

4-(6-oxo-1H-purin-9-yl)butanoic acid

InChI

InChI=1S/C9H10N4O3/c14-6(15)2-1-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,1-3H2,(H,14,15)(H,10,11,16)

InChI Key

PXAXEZXPFMUCBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.